3-Hydroxy-6-methoxy-2-(4-methylphenyl)-4H-1-benzopyran-4-one
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Overview
Description
3-Hydroxy-6-methoxy-2-(p-tolyl)-4H-chromen-4-one is a synthetic organic compound belonging to the chromen-4-one family. Chromen-4-one derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-6-methoxy-2-(p-tolyl)-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzaldehyde and acetophenone derivatives.
Aldol Condensation: The initial step involves an aldol condensation reaction between the benzaldehyde and acetophenone to form a chalcone intermediate.
Cyclization: The chalcone undergoes cyclization in the presence of a base, such as sodium hydroxide, to form the chromen-4-one core structure.
Hydroxylation and Methoxylation:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted chromen-4-one derivatives depending on the substituent introduced.
Scientific Research Applications
3-Hydroxy-6-methoxy-2-(p-tolyl)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and neuroprotective activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-hydroxy-6-methoxy-2-(p-tolyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
- 3-Hydroxy-2-phenyl-4H-chromen-4-one
- 6-Methoxy-2-(p-tolyl)-4H-chromen-4-one
- 3-Hydroxy-6-methoxy-2-phenyl-4H-chromen-4-one
Comparison:
- Structural Differences: The presence and position of hydroxyl, methoxy, and tolyl groups differentiate these compounds.
- Biological Activities: Each compound may exhibit unique biological activities based on its structural features.
- Uniqueness: 3-Hydroxy-6-methoxy-2-(p-tolyl)-4H-chromen-4-one is unique due to its specific substitution pattern, which may confer distinct pharmacological properties.
Properties
CAS No. |
93176-01-3 |
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Molecular Formula |
C17H14O4 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
3-hydroxy-6-methoxy-2-(4-methylphenyl)chromen-4-one |
InChI |
InChI=1S/C17H14O4/c1-10-3-5-11(6-4-10)17-16(19)15(18)13-9-12(20-2)7-8-14(13)21-17/h3-9,19H,1-2H3 |
InChI Key |
DCZVKDAWAOYMHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)OC)O |
Origin of Product |
United States |
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